molecular formula C28H25N3O2 B11543841 2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide

2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide

Cat. No.: B11543841
M. Wt: 435.5 g/mol
InChI Key: HBNSRQFXRFFPBT-BXVZCJGGSA-N
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Description

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes aromatic rings and hydrazide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
  • 2-hydroxy-2,2-bis(3-chlorophenyl)acetohydrazide
  • 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid

Uniqueness

2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both hydrazide and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H25N3O2

Molecular Weight

435.5 g/mol

IUPAC Name

2-hydroxy-2,2-bis(3-methylphenyl)-N-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]acetamide

InChI

InChI=1S/C28H25N3O2/c1-20-9-6-14-24(17-20)28(33,25-15-7-10-21(2)18-25)27(32)31-30-26(22-11-4-3-5-12-22)23-13-8-16-29-19-23/h3-19,33H,1-2H3,(H,31,32)/b30-26-

InChI Key

HBNSRQFXRFFPBT-BXVZCJGGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4)O

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4)O

Origin of Product

United States

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